molecular formula C11H17NO2S B1326592 Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate CAS No. 869946-98-5

Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No.: B1326592
CAS No.: 869946-98-5
M. Wt: 227.33 g/mol
InChI Key: WSBAKYOLBSFUPB-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Scientific Research Applications

Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the synthesis of materials with specific electronic or optical properties, such as conductive polymers.

Safety and Hazards

The safety information for “Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate” indicates that it is for research use only and not intended for diagnostic or therapeutic use . The compound is labeled as an irritant .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base.

    Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Amination: The amino group can be introduced via nucleophilic substitution reactions using ammonia or amines.

    Esterification: The carboxylic acid group is esterified with isopropanol in the presence of an acid catalyst to form the isopropyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a suitable leaving group.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino group and the ester functionality allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate
  • Methyl 2-amino-4-ethylthiophene-3-carboxylate
  • Isopropyl 2-amino-4-methylthiophene-3-carboxylate

Comparison:

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate: Similar structure but with an ethyl ester instead of an isopropyl ester. This difference can affect the compound’s solubility and reactivity.
  • Methyl 2-amino-4-ethylthiophene-3-carboxylate: Similar structure but with a methyl ester. The smaller ester group may lead to different steric interactions and reactivity.
  • Isopropyl 2-amino-4-methylthiophene-3-carboxylate: Similar structure but with a different alkyl substituent on the thiophene ring. This can influence the compound’s electronic properties and reactivity.

Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate stands out due to its unique combination of substituents, which can impart specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

propan-2-yl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-5-8-7(4)15-10(12)9(8)11(13)14-6(2)3/h6H,5,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBAKYOLBSFUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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